molecular formula C8H9Cl2NO2 B13770204 Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- CAS No. 75228-82-9

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-

Cat. No.: B13770204
CAS No.: 75228-82-9
M. Wt: 222.07 g/mol
InChI Key: SIRNREWBXLUNAD-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a furanyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- typically involves the reaction of 2-chloroacetamide with 5-chloro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroacetamide+5-chloro-2-furanylmethyl chlorideNaOHAcetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-\text{2-chloroacetamide} + \text{5-chloro-2-furanylmethyl chloride} \xrightarrow{\text{NaOH}} \text{Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-} 2-chloroacetamide+5-chloro-2-furanylmethyl chlorideNaOH​Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The furanyl group can undergo oxidation to form corresponding furanones.

    Reduction Reactions: The compound can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides.

    Oxidation Reactions: Products include furanones.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets. The chloro and furanyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is unique due to its specific combination of chloro and furanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

75228-82-9

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C8H9Cl2NO2/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3

InChI Key

SIRNREWBXLUNAD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(O1)Cl)C(=O)CCl

Origin of Product

United States

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